molecular formula C11H21NO2 B2375819 Tert-butyl 3-methylpiperidine-2-carboxylate CAS No. 1703741-90-5

Tert-butyl 3-methylpiperidine-2-carboxylate

Cat. No. B2375819
M. Wt: 199.294
InChI Key: MWMHFSGRPVHGQT-UHFFFAOYSA-N
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Description

Tert-butyl 3-methylpiperidine-2-carboxylate is a chemical compound with the CAS Number: 1703741-90-5 . It has a molecular weight of 199.29 . The compound is typically stored at room temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for Tert-butyl 3-methylpiperidine-2-carboxylate is 1S/C11H21NO2/c1-8-6-5-7-12-9 (8)10 (13)14-11 (2,3)4/h8-9,12H,5-7H2,1-4H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Tert-butyl 3-methylpiperidine-2-carboxylate is a liquid at room temperature . It has a molecular weight of 199.29 .

Scientific Research Applications

Synthesis Processes and Intermediates

Tert-butyl 3-methylpiperidine-2-carboxylate plays a crucial role as an intermediate in various synthetic processes. For instance, Chen Xin-zhi (2011) demonstrated its importance in the synthesis of protein tyrosine kinase Jak3 inhibitor, highlighting its efficiency in a series of synthesis steps with a high yield of 80.2% (Chen Xin-zhi, 2011). Similarly, its derivatives, such as tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, are utilized in stereoselective syntheses for various chemical compounds, as reported by V. Boev et al. (2015) (V. Boev et al., 2015).

Catalysis and Chemical Reactions

This compound is also involved in catalysis and chemical reactions. For example, A. Studer et al. (1995) explored its use in the synthesis and application of a new chiral auxiliary, providing insights into its role in dipeptide synthesis (A. Studer et al., 1995). Furthermore, L. Kollár and P. Sándor (1993) investigated its use in highly stereoselective hydroformylation, which is significant for synthesizing homochiral amino acid derivatives (L. Kollár & P. Sándor, 1993).

Pharmaceutical and Biological Research

In pharmaceutical and biological research, this compound is utilized in the synthesis of small molecule anticancer drugs, as discussed by Binliang Zhang et al. (2018). They emphasized its importance as an intermediate in the synthesis of anticancer drugs, with a focus on overcoming drug resistance (Binliang Zhang et al., 2018).

Material Sciences and Organic Chemistry

In material sciences and organic chemistry, tert-butyl 3-methylpiperidine-2-carboxylate derivatives have been employed in the synthesis of various compounds. For example, T. Yamashita et al. (2019) demonstrated its application in continuous photo flow chemistry, emphasizing its role in the scale-up synthesis of deuterium-labeled compounds (T. Yamashita et al., 2019).

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . These statements correspond to causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 3-methylpiperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-8-6-5-7-12-9(8)10(13)14-11(2,3)4/h8-9,12H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMHFSGRPVHGQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCNC1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-methylpiperidine-2-carboxylate

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